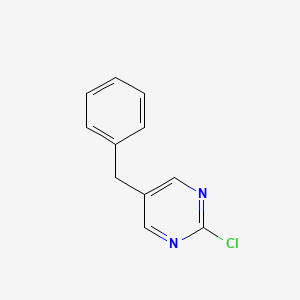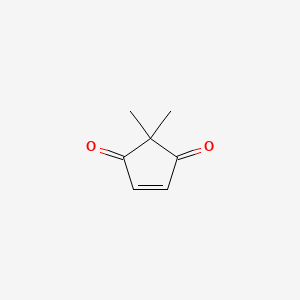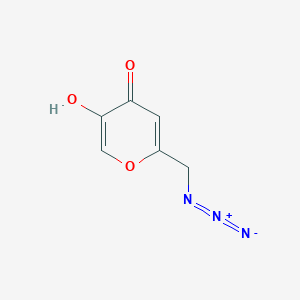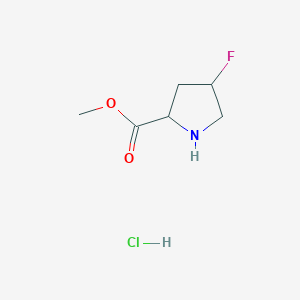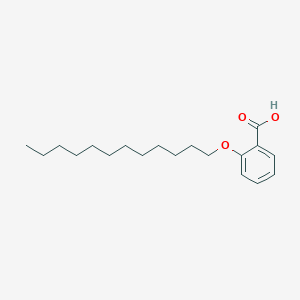
2-(DODECYLOXY)BENZOIC ACID
Overview
Description
2-(DODECYLOXY)BENZOIC ACID: is an organic compound with the molecular formula C19H30O3 It is a derivative of benzoic acid where a dodecyloxy group is attached to the second carbon of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(dodecyloxy)- typically involves the esterification of benzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-(dodecyloxy)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(DODECYLOXY)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Formation of dodecyloxybenzoic acid.
Reduction: Formation of dodecyloxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-(DODECYLOXY)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of benzoic acid, 2-(dodecyloxy)- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their permeability and affecting the function of membrane-bound proteins. Additionally, it may inhibit the growth of microorganisms by disrupting their metabolic processes .
Comparison with Similar Compounds
- Benzoic acid, 4-(dodecyloxy)-
- Benzoic acid, 3-(dodecyloxy)-
- Benzoic acid, 2,4-di(dodecyloxy)-
- Benzoic acid, 5-chloro-2-(dodecyloxy)-
- Benzoic acid, 5-bromo-2-(dodecyloxy)-
Comparison: 2-(DODECYLOXY)BENZOIC ACID is unique due to the position of the dodecyloxy group on the second carbon of the benzoic acid ring. This specific positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, such as benzoic acid, 4-(dodecyloxy)-, the 2-(dodecyloxy) derivative may exhibit different physical and chemical properties, including solubility, melting point, and reactivity .
Properties
CAS No. |
120370-34-5 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-dodecoxybenzoic acid |
InChI |
InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21) |
InChI Key |
GTRHHOMIEMLBPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


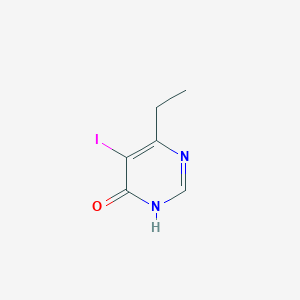

![1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-amine](/img/structure/B8799716.png)
![[6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B8799749.png)
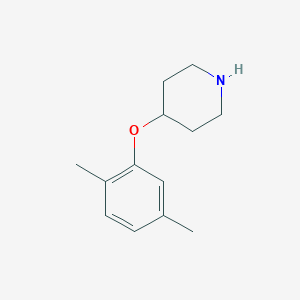
![3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B8799757.png)
